molecular formula C19H19NO3 B368453 5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione CAS No. 883279-97-8

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B368453
CAS No.: 883279-97-8
M. Wt: 309.4g/mol
InChI Key: SAYAQLPFEKUBSH-UHFFFAOYSA-N
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Description

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3-methylphenol and appropriate ketones or aldehydes, with methanesulfonic acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of indoline or other reduced forms.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-methylindole: A simpler indole derivative with a single methyl group.

    3-phenylindole: An indole derivative with a phenyl group at the 3-position.

Uniqueness

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenoxy groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-5-4-6-15(10-12)23-8-7-20-17-14(3)9-13(2)11-16(17)18(21)19(20)22/h4-6,9-11H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAQLPFEKUBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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